2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
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Description
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
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Biological Activity
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The compound can be synthesized through various organic reactions involving pyrimidine derivatives. A common method involves reacting isocyanides with pyrimidine precursors under controlled conditions to yield the desired acetamide structure. The synthesis process typically results in moderate yields, often between 49% and 66%, depending on the specific reactants and conditions used .
Antimicrobial Activity
Research has demonstrated that derivatives of 6-oxopyrimidine compounds exhibit significant antimicrobial activity. For instance, several synthesized derivatives have shown promising antibacterial and antifungal properties against various pathogens. The activity is often assessed using Minimum Inhibitory Concentration (MIC) values, with some compounds reaching MICs as low as 0.5 µg/mL against certain bacterial strains .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. Compounds structurally related to this acetamide have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468, showing notable cytotoxic effects. The IC50 values for these compounds ranged from 10 µM to 20 µM, suggesting a potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Acetylcholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer's .
- Topoisomerase Inhibition : Some studies suggest that related compounds may act as inhibitors of topoisomerases, enzymes that play a significant role in DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .
- Antioxidant Activity : Compounds with similar structures have also been reported to exhibit antioxidant properties, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells .
Case Studies
Several studies have explored the biological efficacy of pyrimidine-based compounds:
- Study on Antimicrobial Efficacy : A series of 6-oxopyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N-position significantly enhanced antibacterial activity compared to unmodified counterparts .
- Anticancer Evaluation : A recent evaluation of a library of pyrimidine derivatives included testing against multiple cancer cell lines. Notably, compounds similar to this compound showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells .
Data Tables
Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Target |
---|---|---|---|---|
This compound | Structure | 0.5 | 15 | AChE |
Related Compound A | Structure | 1.0 | 12 | Topoisomerase |
Related Compound B | Structure | 0.8 | 18 | Antioxidant |
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(2)12-7-15(21)19(9-16-12)8-14(20)18-13-6-4-5-11(3)17-13/h4-7,9-10H,8H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOEQUJQUMJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.